
2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a compound that features a bromomethyl group attached to a pyridine ring, along with a hexafluoropropanol moiety. This compound is of interest due to its unique chemical structure, which combines the reactivity of bromomethyl and pyridine groups with the stability and electron-withdrawing properties of hexafluoropropanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the bromination of a pyridine derivative followed by the introduction of the hexafluoropropanol group. One common method involves the reaction of 5-methylpyridine with bromine to form 5-(bromomethyl)pyridine. This intermediate is then reacted with hexafluoropropanol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridine ring can be involved in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, or ethers.
Oxidation Products: Oxidation of the pyridine ring can lead to the formation of pyridine N-oxides.
Applications De Recherche Scientifique
2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hexafluoropropanol moiety can influence the compound’s solubility and stability, affecting its overall bioavailability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-(Chloromethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol: Similar structure but with a chloromethyl group instead of bromomethyl.
2-(5-(Methyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol: Lacks the halogen substituent, affecting its reactivity.
Uniqueness
The presence of the bromomethyl group in 2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol provides unique reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the hexafluoropropanol moiety imparts unique electronic properties and stability, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
954118-35-5 |
|---|---|
Formule moléculaire |
C9H6BrF6NO |
Poids moléculaire |
338.04 g/mol |
Nom IUPAC |
2-[5-(bromomethyl)pyridin-3-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C9H6BrF6NO/c10-2-5-1-6(4-17-3-5)7(18,8(11,12)13)9(14,15)16/h1,3-4,18H,2H2 |
Clé InChI |
ZLPPIXSYWRORCY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1C(C(F)(F)F)(C(F)(F)F)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



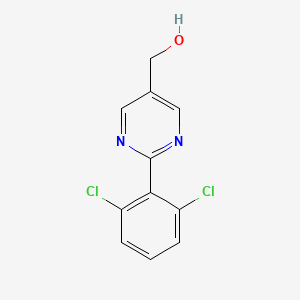
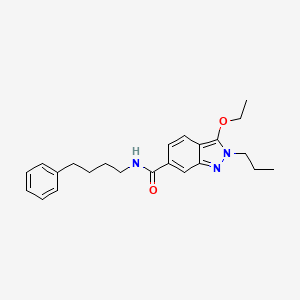

![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)
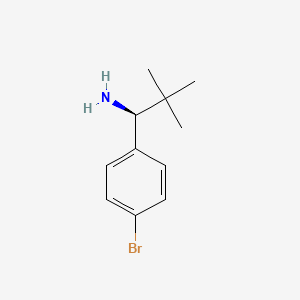
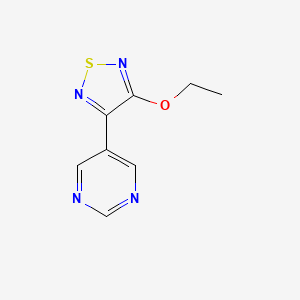
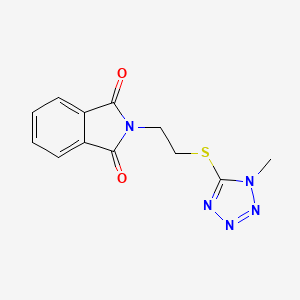



![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)


